molecular formula C12H21BrN2O B2998585 4-bromo-1-butyl-5-(isobutoxymethyl)-1H-pyrazole CAS No. 1855946-72-3

4-bromo-1-butyl-5-(isobutoxymethyl)-1H-pyrazole

Cat. No. B2998585
CAS RN: 1855946-72-3
M. Wt: 289.217
InChI Key: AQQBLTZHJBIZHY-UHFFFAOYSA-N
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Description

4-bromo-1-butyl-5-(isobutoxymethyl)-1H-pyrazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has a bromine atom attached to the butyl chain, and an isobutoxymethyl group attached to the pyrazole ring. It has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 4-bromo-1-butyl-5-(isobutoxymethyl)-1H-pyrazole is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes or proteins that play a role in disease progression.
Biochemical and Physiological Effects
Studies have shown that this compound has biochemical and physiological effects on cells and tissues. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, it has been shown to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-1-butyl-5-(isobutoxymethyl)-1H-pyrazole in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a drug.

Future Directions

There are several future directions for research on 4-bromo-1-butyl-5-(isobutoxymethyl)-1H-pyrazole. One direction is to further investigate its mechanism of action and identify the specific enzymes or proteins that it targets. Another direction is to explore its potential as a therapeutic agent for the treatment of other diseases, such as autoimmune disorders. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of 4-bromo-1-butyl-5-(isobutoxymethyl)-1H-pyrazole has been achieved using different methods. One of the methods involves the reaction of 1-bromo-4-butylpyrazole with isobutyraldehyde in the presence of a base. Another method involves the reaction of 4-butyl-1H-pyrazole with bromine and isobutyloxymethyl chloride. Both methods have been successful in producing the desired compound.

Scientific Research Applications

4-bromo-1-butyl-5-(isobutoxymethyl)-1H-pyrazole has been studied for its potential applications in various scientific fields. One area of research is in the development of new drugs. This compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.

properties

IUPAC Name

4-bromo-1-butyl-5-(2-methylpropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BrN2O/c1-4-5-6-15-12(11(13)7-14-15)9-16-8-10(2)3/h7,10H,4-6,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQBLTZHJBIZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C=N1)Br)COCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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